Cas no 15541-26-1 (1-(2-Methoxyphenyl)propan-2-ol)

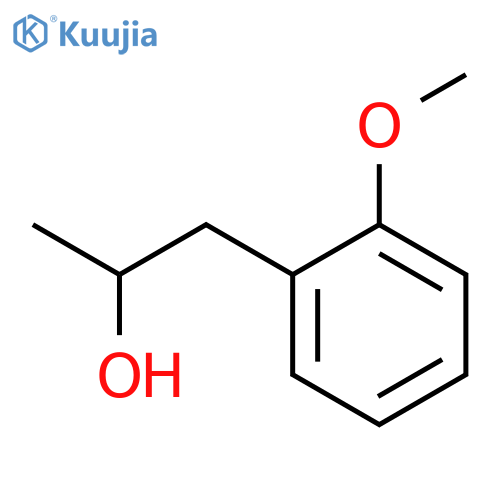

15541-26-1 structure

商品名:1-(2-Methoxyphenyl)propan-2-ol

1-(2-Methoxyphenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- Benzeneethanol,2-methoxy-a-methyl-

- 1-(2-METHOXYPHENYL)PROPAN-2-OL

- Benzeneethanol,2-methoxy-a-methyl

- Benzeneethanol, 2-methoxy-alpha-methyl-

- W-205785

- 15541-26-1

- DTXSID60342130

- W-205786

- 1-(2-Methoxyphenyl)-2-propanol, 98%

- 1-(2-Methoxyphenyl)-2-propanol

- AKOS009158561

- EN300-115252

- Phenethyl alcohol, o-methoxy-.alpha.-methyl-

- BS-15972

- SCHEMBL5873472

- MFCD00009726

- CS-0163262

- Benzeneethanol, 2-methoxy-.alpha.-methyl-

- D82158

- 1-(2-METHOXYPHENYL)-2-PROPANOL 98

- 3-(2'-meth-oxyphenyl)-2-propanol

- ROVATSABYKBNCG-UHFFFAOYSA-N

- 2-Propanol, 1-(2-methoxyphenyl)-

- Z445987128

- 1-(2-Methoxyphenyl)propan-2-ol

-

- MDL: MFCD18825350

- インチ: InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3

- InChIKey: ROVATSABYKBNCG-UHFFFAOYSA-N

- ほほえんだ: CC(CC1=CC=CC=C1OC)O

計算された属性

- せいみつぶんしりょう: 166.09900

- どういたいしつりょう: 166.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.035 g/mL at 25 °C(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.529(lit.)

- PSA: 29.46000

- LogP: 1.61850

1-(2-Methoxyphenyl)propan-2-ol セキュリティ情報

- WGKドイツ:3

1-(2-Methoxyphenyl)propan-2-ol 税関データ

- 税関コード:2909499000

- 税関データ:

中国税関コード:

2909499000概要:

29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

1-(2-Methoxyphenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB547886-250 mg |

1-(2-Methoxyphenyl)propan-2-ol; . |

15541-26-1 | 250MG |

€114.70 | 2023-04-13 | ||

| Enamine | EN300-115252-0.1g |

1-(2-methoxyphenyl)propan-2-ol |

15541-26-1 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TU562-1g |

1-(2-Methoxyphenyl)propan-2-ol |

15541-26-1 | 97% | 1g |

1199.0CNY | 2021-07-14 | |

| TRC | M226725-500mg |

1-(2-Methoxyphenyl)propan-2-ol |

15541-26-1 | 500mg |

$ 210.00 | 2022-06-04 | ||

| abcr | AB547886-1 g |

1-(2-Methoxyphenyl)propan-2-ol; . |

15541-26-1 | 1g |

€198.10 | 2023-04-13 | ||

| abcr | AB547886-1g |

1-(2-Methoxyphenyl)propan-2-ol; . |

15541-26-1 | 1g |

€132.50 | 2025-02-27 | ||

| abcr | AB547886-5g |

1-(2-Methoxyphenyl)propan-2-ol; . |

15541-26-1 | 5g |

€533.40 | 2023-09-01 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M14790-100mg |

1-(2-Methoxyphenyl)propan-2-ol |

15541-26-1 | 97% | 100mg |

¥154.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D745865-1g |

Benzeneethanol, 2-methoxy-a-methyl- |

15541-26-1 | 97% | 1g |

$150 | 2025-02-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M14790-250mg |

1-(2-Methoxyphenyl)propan-2-ol |

15541-26-1 | 97% | 250mg |

¥259.0 | 2024-07-19 |

1-(2-Methoxyphenyl)propan-2-ol 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

15541-26-1 (1-(2-Methoxyphenyl)propan-2-ol) 関連製品

- 1746-11-8(2-Methylcoumaran)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15541-26-1)1-(2-Methoxyphenyl)propan-2-ol

清らかである:99%

はかる:5g

価格 ($):175.0